molecular formula C16H15N3O3S B5864521 4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B5864521
M. Wt: 329.4 g/mol
InChI Key: LGZFAVILBMAJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that belongs to the class of thioamides. It is commonly referred to as MNAT and is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of MNAT is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. MNAT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and respiration.
Biochemical and Physiological Effects:
MNAT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death. MNAT has also been shown to inhibit the formation of amyloid fibrils, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNAT has various advantages and limitations for lab experiments. One of the advantages is that it can act as a lead compound for the development of new drugs. MNAT has been shown to have antitumor activity and can inhibit the growth of cancer cells, making it a promising compound for the development of new cancer treatments. One of the limitations of MNAT is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research related to MNAT. One area of research is the development of new drugs based on MNAT. MNAT has been shown to have antitumor activity and can inhibit the growth of cancer cells, making it a promising lead compound for the development of new cancer treatments. Another area of research is the development of new methods for synthesizing MNAT, which could make it easier to use in experiments. Finally, research is needed to better understand the mechanism of action of MNAT and its potential applications in various fields.

Synthesis Methods

MNAT can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride, which is then reacted with 3-methylphenylamine to form the final product, MNAT.

Scientific Research Applications

MNAT is widely used in scientific research as it has a broad range of applications. It is commonly used as a tool in drug discovery and development, as it can act as a lead compound for the development of new drugs. MNAT has been shown to have antitumor activity and can inhibit the growth of cancer cells. It has also been used in research related to Alzheimer's disease, as it can inhibit the formation of amyloid fibrils.

properties

IUPAC Name

4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-4-3-5-13(8-10)17-16(23)18-15(20)12-7-6-11(2)14(9-12)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZFAVILBMAJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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